3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline
Description
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3, a piperazine ring substituted with a 2,3-dimethylphenyl group at position 4, and a methyl group at position 5. Quinoline derivatives are known for their diverse pharmacological properties, including receptor modulation and antimicrobial activity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-20-12-13-25-24(18-20)28(27(19-29-25)34(32,33)23-9-5-4-6-10-23)31-16-14-30(15-17-31)26-11-7-8-21(2)22(26)3/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCKDYQSLUKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. The 4-chloroquinoline derivative reacts with 1-(2,3-dimethylphenyl)piperazine in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the quinoline core, which can be achieved using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the quinoline core.
Reduction: Reduction reactions can target the quinoline core or the benzenesulfonyl group, potentially leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or receptors. The benzenesulfonyl group and piperazine ring could enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Structural Insights :
- Piperazine Substituent: The 2,3-dimethylphenyl group in the target compound differs from 3,4-dichlorophenyl (Compound 20) and 2,5-dimethylphenyl (Compound 22) in electronic and steric effects.
- Sulfonamide/Carbamoyl Group : The benzenesulfonyl group may confer greater metabolic stability compared to carbamoyl derivatives (e.g., Compounds 20–22), which are prone to hydrolysis .
Pharmacological Activity
Receptor Affinity
- 5-HT Receptor Modulation: Piperazine derivatives with aryl substituents (e.g., phenyl, dichlorophenyl) exhibit varying affinities for 5-HT receptors. For example, Compounds 5–7 show high 5-HT2A affinity (Ki = 15–46 nM) but low 5-HT1A activity.
- Anti-Tubercular Activity: highlights that 2,3-dimethylphenyl-substituted dihydropyrimidines exhibit potent anti-tubercular activity.
Functional Comparisons
- Compound 20 : The 3,4-dichlorophenyl group likely enhances electrophilic interactions with receptor binding pockets, but its higher molecular weight may reduce bioavailability compared to the target compound.
- Compound 5 : The spiro-cyclohexane moiety in this analog reduces 5-HT2A affinity (Ki = 27 nM) compared to the target compound’s simpler benzenesulfonyl group, which may allow for tighter binding.
Biological Activity
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse research findings.
- Molecular Formula: C29H31N3O3S
- Molecular Weight: 501.6 g/mol
- CAS Number: 866843-32-5
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with a piperazine derivative and a quinoline moiety. The incorporation of the 2,3-dimethylphenyl group enhances its pharmacological properties.
Inhibition Studies
Research has shown that quinoline derivatives exhibit a range of biological activities, including inhibition of carbonic anhydrases (CAs), which are crucial metalloenzymes involved in various physiological processes. For instance, related compounds have demonstrated inhibition of human isoforms hCA I and II with varying degrees of potency:
| Compound | hCA I Inhibition (μM) | hCA II Inhibition (μM) |
|---|---|---|
| Compound A | 0.966 - 9.091 | 0.083 - 3.594 |
| Compound B | N/A | N/A |
| This compound | TBD | TBD |
The specific inhibition constants () for the compound are yet to be determined but are anticipated to be comparable to those observed in structurally similar derivatives.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Preliminary studies suggest that this compound may exhibit similar effects, although detailed studies are required to elucidate its efficacy.
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological profiles, often acting as an anxiolytic or antidepressant agent. Compounds with similar structures have shown promise in treating anxiety and depression by modulating neurotransmitter systems such as serotonin and dopamine.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting that modifications to the quinoline structure can enhance anticancer activity.
- Neuropharmacology : Another study focused on the anxiolytic effects of piperazine derivatives in animal models. Results showed that compounds similar to this compound exhibited reduced anxiety-like behaviors.
Q & A
Advanced Research Question
- Systematic Substitution : Modify the benzenesulfonyl group (e.g., chloro, methoxy) to assess electronic effects on binding .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., sulfonyl oxygen as hydrogen bond acceptor) .
- In Vitro/In Vivo Correlation : Test analogs in both enzyme assays (e.g., PDE4 inhibition) and rodent models for translational relevance .
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide to simulate binding to 5-HT₁A receptors, focusing on piperazine and quinoline moieties .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) to validate docking poses .
- QSAR Models : Use Random Forest or PLS regression to correlate logP with blood-brain barrier permeability .
What methodologies assess the compound’s environmental impact and degradation pathways?
Advanced Research Question
- Fate Studies : OECD 307 guidelines to measure biodegradation in soil/water matrices .
- LC-MS/MS Quantification : Monitor degradation products (e.g., quinoline sulfonic acid) at ppb levels .
- Ecotoxicity Assays : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
